“N4,N4,N4’,N4’-Tetra(naphthalen-2-yl)-[1,1’-biphenyl]-4,4’-diamine” is an organic intermediate . It belongs to the class of pyridine-based ligands . Pyridine ligands and their derivatives have the ability to donate sigma electrons and accept pi electrons, which allows them to form stable complexes with various metals . This makes them one of the most widely used chelating ligands in coordination chemistry .
This compound can serve as an organic intermediate in various chemical reactions . Organic intermediates are often used in the synthesis of other chemical compounds, including pharmaceuticals, polymers, and dyes.
The compound belongs to the class of pyridine-based ligands . Pyridine ligands and their derivatives have the ability to donate sigma electrons and accept pi electrons, which allows them to form stable complexes with various metals . This makes them one of the most widely used chelating ligands in coordination chemistry .
In material science, this compound could potentially be used in the creation of new materials. Its complex structure and the presence of multiple aromatic rings could make it useful in the synthesis of high-performance polymers or other advanced materials .
Given its complex structure, this compound could be used in chemical synthesis as a building block for creating other complex organic compounds .
The compound could potentially be used in chromatography, a method used to separate mixtures . The aromatic rings in the compound could interact with various substances, helping to separate them based on their different properties .
N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine is a synthetic organic compound classified as an aromatic amine. Its molecular formula is C52H36N2, and it has a molar mass of approximately 688.86 g/mol. The compound features a complex structure characterized by four naphthalene moieties attached to a biphenyl backbone, specifically at the 4,4' positions of the biphenyl unit. This unique arrangement contributes to its distinctive chemical properties and potential applications in various fields, including materials science and organic electronics .
These reactions highlight the compound's versatility in synthetic organic chemistry .
The synthesis of N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine typically involves multi-step organic reactions. Common methods include:
The precise conditions and reagents can vary based on the desired yield and purity of the final compound .
N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine has several potential applications:
These applications leverage the compound's structural features and chemical reactivity .
Interaction studies involving N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine primarily focus on its behavior in electronic devices and biological systems. Research may include:
Such studies are crucial for understanding the practical implications of using this compound in various fields .
Several compounds share structural similarities with N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine. These include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N,N-Di(2-naphthyl)-p-phenylenediamine | C26H22N2 | Fewer naphthalene units; used in rubber processing |
N,N,N',N'-Tetra(phenyl)-p-phenylenediamine | C30H28N2 | Contains phenyl groups instead of naphthylene; antioxidant properties |
Tetra(phenylene)-p-phenylenediamine | C30H24N2 | Similar backbone but different substituents; used in polymers |
These compounds exhibit distinct characteristics that differentiate them from N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine while sharing common structural elements that influence their chemical behavior and potential applications .
The synthesis of TNB relies on the formation of carbon-nitrogen bonds between biphenyl cores and naphthylamine substituents. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as the cornerstone of modern TNB production. This method enables the coupling of aryl halides with amines under controlled conditions, utilizing palladium complexes with sterically hindered phosphine ligands to minimize β-hydride elimination side reactions.
Third-generation dialkylbiaryl phosphine ligands, such as BrettPhos and RuPhos, have demonstrated superior performance in TNB synthesis. These ligands accelerate oxidative addition of aryl bromides to palladium(0) centers while stabilizing intermediates during reductive elimination. For example, employing RuPhos with Pd(OAc)₂ in toluene at 100°C achieves TNB yields exceeding 85% within 12 hours. The table below summarizes key catalytic systems:
Ligand | Base | Temperature (°C) | Yield (%) |
---|---|---|---|
RuPhos | Cs₂CO₃ | 100 | 87 |
XantPhos | K₃PO₄ | 120 | 78 |
DavePhos | NaOtBu | 80 | 72 |
Electron-deficient naphthylamine derivatives exhibit slower reaction kinetics due to reduced nucleophilicity. However, modifying the ligand-electron donor strength mitigates this issue. For instance, using t-BuBrettPhos with Pd(dba)₂ enables coupling of nitro-substituted naphthylamines at 110°C, achieving 81% yield. Additionally, heterocyclic amines remain compatible with these systems, provided that coordinating groups are absent.
The anisotropic hole transport properties of N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine arise from its highly symmetric molecular structure and crystallographic packing preferences. The compound’s biphenyl core, functionalized with four naphthalen-2-yl groups at the amine positions, creates a steric environment that promotes directional charge transport along specific crystallographic axes. This anisotropy is quantified through temperature-dependent Hall effect measurements, which reveal a hole mobility ratio of approximately 2.3:1 between the preferential (π-stacking) and non-preferential directions at room temperature [5].
The effective mass tensor of holes in this material further elucidates its anisotropic behavior. Density functional theory (DFT) calculations demonstrate that the naphthalen-2-yl substituents induce a 25% reduction in the effective mass along the π-π stacking direction compared to the orthogonal axis [5]. This reduction correlates with enhanced overlap of frontier molecular orbitals in the preferred transport direction, as evidenced by ultraviolet photoelectron spectroscopy (UPS) measurements showing a 0.15 eV narrowing of the valence band dispersion along the stacking axis [1].
Comparative studies with structurally similar compounds, such as N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD), reveal that the tetra-naphthalene substitution pattern in N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine reduces rotational disorder by 40%, as quantified through temperature-dependent X-ray diffraction analysis [6]. This structural rigidity translates to a 300% improvement in anisotropic mobility retention at elevated temperatures (up to 150°C) compared to TPD derivatives [6].
Table 1: Anisotropic Hole Mobility Parameters at 300 K
Parameter | π-Stacking Direction | Orthogonal Direction |
---|---|---|
Mobility (cm²/V·s) | 0.042 | 0.018 |
Effective Mass (m₀) | 1.8 | 2.4 |
Activation Energy (meV) | 58 | 112 |
The compound’s ionization potential of 5.3 eV, as determined by cyclic voltammetry, enables efficient hole injection into common organic semiconductor layers while maintaining a 0.4 eV barrier against electron leakage [2]. This balance is achieved through the synergistic effects of the naphthalen-2-yl substituents, which simultaneously raise the highest occupied molecular orbital (HOMO) level by 0.2 eV and increase the electronic coupling at metal/organic interfaces compared to unsubstituted biphenyl diamines [3].
Interface engineering studies using ultraviolet photoelectron spectroscopy (UPS) reveal that the tetra-naphthalene substitution reduces the hole injection barrier at gold electrodes by 0.25 eV compared to traditional hole transport materials like NPB [8]. This improvement stems from enhanced wavefunction overlap between the metal’s Fermi level and the molecule’s HOMO, as confirmed by scanning tunneling microscopy (STM) showing a 15% increase in adsorption density on gold (111) surfaces [6].
The material’s interfacial properties are further optimized through molecular orientation control. Grazing-incidence wide-angle X-ray scattering (GIWAXS) data demonstrate that vacuum-deposited films exhibit a 78% preference for face-on orientation relative to the substrate, creating continuous vertical charge transport pathways [1]. This orientation preference reduces interfacial recombination losses by 60% compared to edge-on configurations, as quantified through transient electroluminescence measurements [4].
The activation energy for non-radiative recombination in N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine shows a strong temperature dependence, decreasing from 85 meV at 100 K to 22 meV at 300 K [4]. This behavior originates from thermally activated trap-state filling, as evidenced by photoluminescence quantum yield (PLQY) measurements showing a 40% reduction in trap-assisted recombination between 150-300 K [7].
Time-resolved microwave conductivity (TRMC) measurements reveal two distinct recombination regimes:
The material’s thermal stability enhances its temperature resilience, with differential scanning calorimetry (DSC) showing no phase transitions below 280°C [2]. This stability translates to less than 10% variation in recombination lifetime over 100 heating-cooling cycles between 77-400 K, as verified through accelerated aging tests [3].
Table 2: Temperature-Dependent Recombination Parameters
Temperature (K) | Dominant Mechanism | Lifetime (ns) | Coefficient (cm³/s) |
---|---|---|---|
100 | Langevin | 2.8 | $$ 2.1 \times 10^{-10} $$ |
200 | Transition | 1.9 | $$ 3.8 \times 10^{-11} $$ |
300 | SRH | 0.7 | $$ 1.2 \times 10^{-12} $$ |